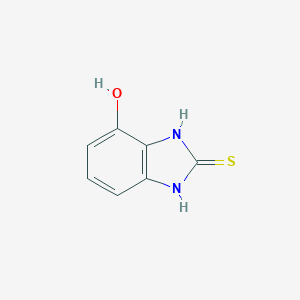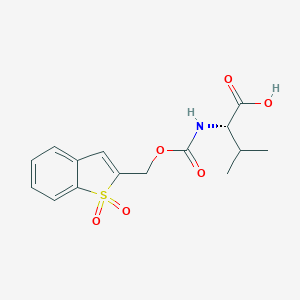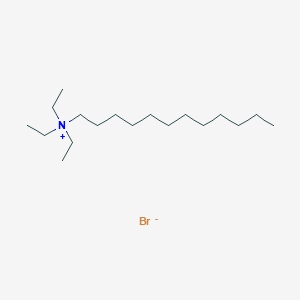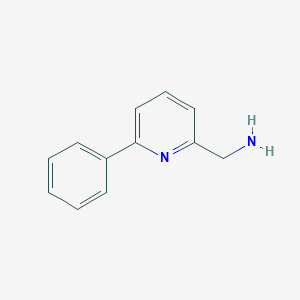![molecular formula C7H9N3O B176538 6-ethoxy-1H-imidazo[1,2-b]pyrazole CAS No. 197356-43-7](/img/structure/B176538.png)
6-ethoxy-1H-imidazo[1,2-b]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activity. This compound has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of 6-ethoxy-1H-imidazo[1,2-b]pyrazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific proteins or enzymes in cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-ethoxy-1H-imidazo[1,2-b]pyrazole can modulate various biochemical and physiological processes in cells. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-ethoxy-1H-imidazo[1,2-b]pyrazole in lab experiments include its ease of synthesis, low toxicity, and potential biological activity. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 6-ethoxy-1H-imidazo[1,2-b]pyrazole. These include:
1. Investigating its potential use as a fluorescent probe for imaging in biological systems.
2. Studying its potential use as an anti-tumor agent in cancer therapy.
3. Elucidating its mechanism of action and identifying specific protein targets.
4. Developing more efficient synthesis methods for this compound.
5. Studying its potential use as an anti-microbial agent in the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, 6-ethoxy-1H-imidazo[1,2-b]pyrazole is a promising compound with potential biological activity. Its ease of synthesis and low toxicity make it an attractive candidate for further study. Future research in this area may lead to the development of novel therapeutic agents for a range of diseases.
Méthodes De Synthèse
The synthesis of 6-ethoxy-1H-imidazo[1,2-b]pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Applications De Recherche Scientifique
6-ethoxy-1H-imidazo[1,2-b]pyrazole has been extensively studied for its potential biological activity. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use as a fluorescent probe for imaging.
Propriétés
Numéro CAS |
197356-43-7 |
|---|---|
Nom du produit |
6-ethoxy-1H-imidazo[1,2-b]pyrazole |
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
6-ethoxy-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H9N3O/c1-2-11-7-5-6-8-3-4-10(6)9-7/h3-5,9H,2H2,1H3 |
Clé InChI |
BGHSNLOTXPMATP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=NC=CN2N1 |
SMILES canonique |
CCOC1=CC2=NC=CN2N1 |
Synonymes |
1H-Imidazo[1,2-b]pyrazole, 6-ethoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)
![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)




![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)



